Journal Name:Materials Chemistry and Physics
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Biogenic fibrous CoMn2O4 for production of 3-Aryl-2-oxazolidinones from amines, carbon dioxide, and alkenes
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1016/j.jcou.2023.102499
Microorganisms, on the other hand, produce metal nanoparticles after exposure to toxic metal ions. However, despite the potential of these biological processes for use in the sustainable recovery of vital metals, the catalytic activity of biosynthesised nanoparticles has not yet been investigated. In this research, microorganisms were used to synthesize dendritic nanofibrous CoMn2O4 (DFCoMn2O4) in a biological process instead of a chemical method as a catalyst. Biogenized dendritic fibrous CoMn2O4 was applied as an extremely effective reusable adsorbent for the synthesis of 3-aryl-2-oxazolidinones by olefins, anilines, and carbon dioxide. The existence of fibrous CoMn2O4 categories boosted the adsorption capacity and assisted to recover the adsorbent without notably decreasing the yield due to its high chemical persistence. Due to the high mechanical, high ionic internal character and thermal sustainability, and persistent colloidal stability, the system can be deemed as an ideal nanocatalyst by deploying the host-guest method. An anatomically diverse set of olefins were converted to favorable products irrespective of the electronic essence of the equivalents. The participation of the heterogeneous reaction amalgams did not cause any issues in the progression of the reaction. 3-aryl-2-oxazolidinones were effortlessly separated from the medium, and DFCoMn2O4 was reutilized for several runs without a notable drop in catalytic selectivity and activity.
Detail
Liquid-liquid equilibrium of CO2/bitumen and CO2/bitumen/ethyl acetate systems with application to diluted bitumen transportation
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.jcou.2023.102514
Bitumen transportation by pipelines requires dilution with solvents. These diluents are often expensive. Therefore, the utilization of liquid CO2 as a diluent to reduce or eliminate diluent consumption is of interest. However, there is limited data in the literature on the liquid-liquid equilibrium (LLE) of CO2 and bitumen. In this work, we report a new set of LLE data for MacKay River bitumen and liquid CO2 at ambient temperature. First, the LLE of bitumen/CO2 at various CO2 feed concentrations was studied. The density of light and heavy liquid phases, the viscosity of the heavy phase, and the heavy phase volume fraction were measured. It was shown that a CO2 feed concentration of 30 wt% is optimum for achieving maximum dissolution of CO2 in bitumen. Then, the effect of pressure on the LLE of bitumen/CO2 at a 30 wt% CO2 concentration was studied. The results revealed a significant reduction in bitumen viscosity from 300,000–1250 cP could be achieved at 21 °C. The results suggest that liquid CO2 can be utilized to reduce diluent consumption in pipeline transportation. The role of ethyl acetate (EA) as a co-solvent with CO2 was also examined. It was shown that the addition of EA to a mixture of bitumen/CO2 could further reduce the bitumen viscosity to satisfy the pipeline transportation criterion. The results reveal that CO2-assisted bitumen transportation in Canada can lead to the utilization of 0.16 Mt of CO2 daily, which is equivalent to a utilization potential of about 80 kg CO2/bbl of raw bitumen. The results also suggest a 73% reduction in fossil-based diluent usage, equivalent to ∼0.5 million barrels of crude oil.
Detail
CO2 hydrogenation to light olefins using In2O3 and SSZ-13 catalyst − Understanding the role of zeolite acidity in olefin production
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.jcou.2023.102512
With the aim to explore the effect of acidic properties of zeolites in tandem catalysts on their performance for CO2 hydrogenation, two types of SSZ-13 zeolites with similar bulk composition, but different arrangements of framework Al, were prepared. Their morphology, pore structure, distribution of framework Al, surface acid strength and density, were explored. The results showed that SSZ-13 zeolites with isolated aluminum distribution could be successfully synthesized, however, they contained structural defects. During calcination, the framework underwent dealumination, resulting in weaker Brønsted acidity and lower crystallinity. The morphologies were, however, well preserved. Compared with the SSZ-13 zeolites, synthesized conventionally, these low acidity SSZ-13 zeolites with isolated aluminum were good zeolite components in bifunctional catalysts for CO2 hydrogenation to light olefins. By combining with In2O3, they exhibited better catalytic performance for light olefin production during CO2 hydrogenation at low temperatures. Na+ cation exchange was used to adjust the Brønsted acid site (BAS) density with only minor changes to the cavity structure. Comparative experiments established that the BAS density of the zeolite, rather than the framework Al distribution (BAS distribution), overwhelmingly affected catalyst stability and product selectivity. A higher acid density reduced the selectivity for light olefins, while lower acid density tended to form inert coke species leading to rapid deactivation. The ideal amount of BAS density in the bifunctional catalyst was approximately 0.25 mmol/g, which exhibited 70% selectivity for light olefins among hydrocarbons, and 74% selectivity for CO without deactivation, after 12 h reaction at 325 ℃ and 10 bar.
Detail
Techno-economic analysis and life cycle analysis of e-fuel production using nuclear energy
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-05-05 , DOI: 10.1016/j.jcou.2023.102481
Electrofuels, or e-fuels, are synthetic liquid hydrocarbon fuels which may be produced using carbon dioxide (CO2) and low carbon hydrogen (H2) as feedstock. They are of great interest because they have much lower carbon intensity compared to the conventional petroleum fuels and can utilize the existing fuel infrastructure owing to their ability to blend with or replace existing fuels. We modeled an e-fuel production process to produce low carbon jet, diesel, and naphtha using a reverse water gas shift process to produce synthesis gas, followed by a Fischer-Tropsch (FT) synthesis process. Nuclear energy is considered for e-fuel production due to its steady energy supply, near-zero carbon emissions, capability to produce hydrogen with high efficiency via high temperature electrolysis, and proximity to biogenic CO2 sources from nearby corn-ethanol plants in the United States. The modeled FT process achieved a high carbon conversion ratio of 99% by recycling CO2 and the use of oxy-combustion, and a process energy efficiency of approximately 70%. The life cycle greenhouse gases emissions are estimated to be 7 and −25 gCO2e/MJ, without and with steam coproduct credit, respectively, by using the Greenhouse gases, Regulated Emissions, and Energy use in Technologies (GREET®) model. Additionally, the process economics were evaluated for three scales corresponding to nuclear power plant capacities of 100, 400, and 1000 MWe, estimating a minimum fuel selling price (MFSP) of $3.61/gal ($0.95/L), $2.82/gal ($0.74/L), and $2.66/gal ($0.70/L) of FT fuel mix, respectively, by considering $3/kg of H2 tax credit prescribed in the recent Inflation Reduction Act.
Detail
A new green system of biogenic dendritic fibrous Dy2Sn2O7 for production of dimethyl carbonate from carbon dioxide
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.jcou.2023.102509
Biogenic dendritic fibrous Dy2Sn2O7 (Dy2Sn2O7 BDF) were greenly generated in the attendance of Desulfovibrio alaskensis G20 from tin(IV) chloride pentahydrate and Dy(NO3)3·5 H2O as Sn and Dy sources. The anatomical analysis of the specimen verified the generation of Dy2Sn2O7 BDF in the scope of 300 nm. Specimens created with a Desulfovibrio alaskensis G20 was investigated by employing different approaches. The properties of Dy2Sn2O7 BDF as a nanocatalyst were determined by EDS, TGA, TEM, XRD, and SEM. Due to the high ionic internal character, high mechanical and thermal sustainability, and persistent colloidal stability, the system can be deemed as an ideal nanocatalyst by deploying the host-guest method. Carbon dioxide was converted to dimethyl carbonate products. The products were effortlessly separated from the green medium, and Dy2Sn2O7 BDF was reutilized for several runs without a notable drop in catalytic selectivity and activity.
Detail
Direct hydrogenation of carbon dioxide to methanol: Systematic generation of multi-stage designs
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jcou.2023.102535
Commercial methanol catalysts based on Cu/ZnO/Al2O3 are less effective applied to direct hydrogenation of CO2 to methanol. The main reason is that the catalyst deactivation increases with the water pressure and temperature, and from stoichiometry, water formation is equal to the CO2 consumption. Here, the focus is on how the process can be designed to reduce this problem. Multi-stage reactor designs with inter-condensation of water and methanol will reduce the water pressure. Several optimal designs are generated with the use of a path optimization method to maximize the methanol production per pass with the use of the least possible reaction volume and hydrogen. Based on a published kinetic model, the optimal volume stage distribution, coolant temperature, and fluid mixing are found. Two configurations of the tail gas treatment are investigated, a once-though and a recycle configuration. A three-stage reactor design with recycling of the tail gas is found to be the better configuration. High CO2-conversion per pass and a low recycle ratio are obtained. Rigorous process simulations of the most promising designs are made to verify that the pressure drop, temperature peaks, and water pressure are good. The maximum water pressure is low. A shell and tube boiling water type reactor design is selected. For a 10 t h− 1 plant, all tubes of all three stages can be located in the same shell.
Detail
Thermodynamic, kinetic and dynamic aspects of biogas upgrading using nano-engineered grazynes
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-03-22 , DOI: 10.1016/j.jcou.2023.102459
Different nano-engineered grazynes have been studied as possible membranes to separate methane (CH4) from carbon dioxide (CO2) by density functional theory (DFT) and molecular dynamics (MD) computational simulations. The study tackles the process thermodynamics, kinetics, and dynamical aspects associated to the diffusion rates and selectivities in the context of biogas upgrading while comparing to other materials available in the literature. Small adsorption energy values have been obtained for three semi-permeable grazynes, with low diffusion energy barriers which severely reduce as long as the grazyne pore increases. Selectivities towards CO2 permeation as large as 39 are found at high pressures for [1],[2]{2}-grazyne, closely followed by [1],[2]{(00),2}-grazyne, posing grazynes as excellent membranes for biogas upgrading with clear advantages compared to scrubbing materials in terms of much improved selectivity, continuous workflow and an order of magnitude larger quantity of separated CO2 per material gram. Present computational simulations reveal that grazynes could be able to upgrade biogas beyond 97 % (v/v) in methane, accomplishing standard worldwide government requirements.
Detail
Amorphization versus cocrystallization of celecoxib-tramadol hydrocholoride using CO2-assisted nano-spray drying
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.jcou.2023.102529
The manipulation of both solid-state form and particle size is a versatile means by which physicochemical properties of pharmaceutical drugs may be improved/fine-tuned. The work presented herein describes the solid-state and particle size control of the most recently FDA-approved pharmaceutical cocrystal, composed of two APIs, Celecoxib-Tramadol hydrochloride (Seglentis®), using a continuous atomization technique, namely supercritical CO2-assisted nano-spray drying. Using a three-factorial design of experiments, both (co)amorphous and cocrystalline samples were generated, depending on processing conditions. Mean particle sizes ranged from 120 nm to 1160 nm, with solution flow rate showing the most significant effect due to its impact on atomized droplet sizes. While all (co)amorphous samples displayed a similar morphology, one set of conditions produced a (co)amorphous sample with a larger degree of intermolecular interactions, comparable with the hydrogen bonding network observed in the cocrystalline samples. Tabletting of four formulations was carried out to investigate the impact of particle size and solid-state on tabletability, compactability and compressibility. While all formulations performed adequately in these critical quality attributes, the formulations which contained cocrystalline particles underperformed regarding tabletability and compactability due to their irregular shape and larger size. However, due to the increased prevalence of intermolecular interactions, the cocrystalline and (co)amorphous samples with a larger degree of hydrogen bonding led to improved compressibility.
Detail
Fixed-bed CO2 adsorption onto activated char from the pyrolysis of a non-recyclable plastic mixture from real urban residues
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.jcou.2023.102517
The potential use of activated char obtained from the pyrolysis of a mixture of non-recyclable plastics for the adsorption of CO2 in fixed-bed columns has been explored. The rejected fraction of plastics collected in a municipal solid treatment plant was pyrolyzed and the resulting char residue was activated to develop a porous carbonaceous material. The dynamic behavior of CO2 adsorption was assessed by the breakthrough curves obtained in continuous column tests. Among all the available models, the curves were successfully fitted to the dose-response model. The effect of adsorption temperature (15–45 ºC), the inlet CO2 concentration (10–40 %, vol.), and the adsorbent length of the bed (loadings, 1–2 g) on the efficiency of the process was evaluated by the surface response methodology applying an adaptative neural fuzzy inference system (ANFIS). A temperature rise exerted a negative effect on the adsorption capacity due to the physisorption properties of the process, the fed CO2 concentration displayed a positive effect and the fixed-bed length did not play a remarkable influence.
Detail
In situ growth of CsPbBr3 quantum dots in mesoporous SnO2 frameworks as an efficient CO2-reduction photocatalyst
Materials Chemistry and Physics ( IF 0 ) Pub Date: 2023-04-24 , DOI: 10.1016/j.jcou.2023.102480
Perovskite CsPbBr3 quantum dots (QDs) have shown great promise in photocatalytic applications but their performance is still largely restricted by severe charge recombination, weak stability, and poor CO2 capturing ability. Herein, CsPbBr3 QDs were grown in situ into mesoporous SnO2 frameworks and a unique CsPbBr3 @SnO2 heterostructure with enhanced CO2-reduction activity and stability was designed. The experimental results and theoretical calculations indicated that the electrons in the CsPbBr3 @SnO2 heterostructure transferred in an S-scheme mechanism, which greatly promoted the charge transfer between CsPbBr3 and SnO2. Besides, the unique porous structure of SnO2 facilitated the CO2 adsorption on the surface of the CsPbBr3 @SnO2 heterostructure. Benefitting from these synergistic effects, the developed CsPbBr3 @SnO2 heterostructure behaved remarkable activity toward CO2 reduction, which was about 3.12- fold higher than pristine CsPbBr3 QDs. This study provides a new pathway to design perovskite-based heterojunction photocatalysts for highly efficient CO2 conversion.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not